molecular formula C10H13NO3 B2750799 1-(2-Methylpropoxy)-4-nitrobenzene CAS No. 57027-72-2

1-(2-Methylpropoxy)-4-nitrobenzene

Cat. No. B2750799
CAS RN: 57027-72-2
M. Wt: 195.218
InChI Key: WCRILJGXNFOWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Methylpropoxy)-4-nitrobenzene” is a chemical compound with the molecular formula C7H16O . It contains a total of 21 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a total of 21 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .

Scientific Research Applications

Synthetic Pathways and Biological Activities The research on compounds related to 1-(2-Methylpropoxy)-4-nitrobenzene includes exploring their potential as anticancer and antiviral agents. For instance, derivatives of 2,4-difluorobenzene, which share a structural resemblance with this compound, were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The nitro derivatives exhibited weak to moderate cytotoxicity, indicating their potential for further investigation as therapeutic agents. However, these compounds were found inactive as antiviral agents against HIV-1, HIV-2, and herpes simplex virus (Wang et al., 2000).

Environmental Applications The detection and degradation of nitrobenzene, a structurally similar compound to this compound, have significant environmental implications. Research has focused on developing sensitive and selective methods for the detection of nitrobenzene, an environmental pollutant, using nanocomposite modified electrodes. These advancements highlight the potential of applying novel nanomaterials for environmental monitoring and remediation efforts (Kubendhiran et al., 2017).

Advanced Material Synthesis Compounds related to this compound have been utilized in the synthesis of advanced materials and catalysts. For example, the development of trinuclear nickel(II) complexes involving Schiff base ligands that contain nitrobenzene moieties showcases the role of these compounds in creating materials with potential applications in magnetism and catalysis (Ahmadi & Amani, 2012).

Photophysical and Photochemical Studies The complex photophysics and photochemistry of nitroaromatic compounds, like nitrobenzene, offer insights into the behavior of this compound under UV light. Studies have elucidated decay paths and reactive intermediates, contributing to a better understanding of the photodegradation processes and potential applications in photoresponsive materials (Giussani & Worth, 2017).

Electrochemical Degradation The electrochemical degradation of nitrobenzene using novel catalysts and conditions, including the use of reduced graphene oxide, presents a method for treating nitrobenzene pollutants. This research could be extended to the degradation of related compounds like this compound, offering a viable approach for the remediation of industrial wastewater containing nitroaromatic pollutants (Gao et al., 2011).

Safety and Hazards

The safety data sheet for similar compounds suggests that they are flammable and may cause skin burns and eye damage . They may also cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to use only in a well-ventilated place .

properties

IUPAC Name

1-(2-methylpropoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRILJGXNFOWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

98.66 g (0.72 mol) of 1-bromo-2-methylpropane, 74.63 g (0.54 mol) of potassium carbonate and 250 ml of dimethylformamide are added to 50 g (0.36 mol) of 4-nitrophenol. The mixture is heated to 100° C. for 4 hours and then evaporated to dryness. The residue is taken up with 500 ml of 1N sodium hydroxide solution, and 200 ml of ether are added. The organic phase is recovered and washed successively three times with 100 ml of 1N sodium hydroxide, then three times with 200 ml of water and finally with 100 ml of saturated sodium chloride solution. It is dried over magnesium sulphate and evaporated to dryness.
Quantity
98.66 g
Type
reactant
Reaction Step One
Quantity
74.63 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Nitrophenol (177 g), potassium carbonate (177 g) and isobutyl bromide (190 g) were added to dimethylformamide (500 ml) and the mixture was stirred at 90° C. for 4 h. The reaction mixture was poured into water, and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, after which the solvent was evaporated under reduced pressure. The obtained oily substance was distilled under reduced pressure to give 4-isobutoxynitrobenzene (203 g), boiling point: 125° C./0.15 mmHg
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.